molecular formula C11H22Si2 B13944829 Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl- CAS No. 33630-76-1

Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-

Cat. No.: B13944829
CAS No.: 33630-76-1
M. Wt: 210.46 g/mol
InChI Key: WKPCFWUTZIBSRW-UHFFFAOYSA-N
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Description

Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is an organosilicon compound with the molecular formula C₁₁H₂₂Si₂ and a molecular weight of 210.4634 . This compound is characterized by the presence of a cyclopentadienylidene group bonded to two trimethylsilyl groups. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) typically involves the reaction of cyclopentadienylidene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) follows similar synthetic routes but on a larger scale. Continuous-flow micro-tubing reactors are often used to enhance reaction efficiency and yield. The use of visible-light-mediated metal-free deuteration has also been explored for the production of isotopically labeled derivatives of this compound .

Chemical Reactions Analysis

Types of Reactions

Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) involves the interaction of its silicon atoms with various molecular targets. The compound can stabilize positive charges through hyperconjugation, making it a valuable reagent in electrophilic substitution reactions. The electron-donating strength of the carbon-silicon bond facilitates the formation of new carbon-carbon bonds at specific positions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, 2,4-cyclopentadien-1-ylidenebis(chlorodimethyl-)
  • Ethyl-trimethyl-silane
  • Tris(trimethylsilyl)silane

Uniqueness

Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various scientific applications. Its structure allows for the stabilization of positive charges, making it an effective reagent in electrophilic substitution reactions .

Properties

CAS No.

33630-76-1

Molecular Formula

C11H22Si2

Molecular Weight

210.46 g/mol

IUPAC Name

trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C11H22Si2/c1-12(2,3)11(13(4,5)6)9-7-8-10-11/h7-10H,1-6H3

InChI Key

WKPCFWUTZIBSRW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)C

Origin of Product

United States

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